Product packaging for 4-Chloro-3,5-dimethylpicolinic Acid(Cat. No.:CAS No. 447461-22-5)

4-Chloro-3,5-dimethylpicolinic Acid

Cat. No.: B123057
CAS No.: 447461-22-5
M. Wt: 185.61 g/mol
InChI Key: CKGRDASRXROABV-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylpicolinic Acid (CAS 447461-22-5) is a high-purity chlorinated picolinic acid derivative of significant interest in chemical and pharmaceutical research. This compound features the picolinic acid skeleton, a structure recognized as a key scaffold in the development of synthetic auxin herbicides . The presence of both the carboxylic acid functional group and a chlorine atom on the pyridine ring makes it a valuable synthon (building block) for further chemical modifications, particularly in the synthesis of more complex heterocyclic systems . Picolinic acid derivatives are a remarkable class of compounds, with recent research focused on their potential as novel herbicides that act on complex auxin-binding proteins like AFB5, offering a mode of action with lower observed weed resistance . Furthermore, the incorporation of chlorine atoms into lead structures is a established strategy in medicinal chemistry to optimize a compound's pharmacokinetic properties and binding affinity; over 250 FDA-approved drugs contain chlorine, underscoring its importance in drug discovery . As such, this compound serves as a crucial intermediate for researchers working in agrochemistry and pharmaceutical development. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. References Egyed, J. et al.: Bull. Soc. Chim. Fra., 11, 3014 (1973); Li, Y. et al.: Wuli HUa. Xueb., 14, 1048 (1998) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B123057 4-Chloro-3,5-dimethylpicolinic Acid CAS No. 447461-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-10-7(8(11)12)5(2)6(4)9/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGRDASRXROABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241017
Record name 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447461-22-5
Record name 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447461-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3,5-dimethyl-2-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 3,5 Dimethylpicolinic Acid and Its Precursors

Conventional and Novel Synthetic Pathways

The construction of the 4-Chloro-3,5-dimethylpicolinic Acid molecule hinges on a sequence of reactions that functionalize a pyridine (B92270) ring, introduce the specific chloro and methyl substituents, and finally form the carboxylic acid group at the 2-position.

The synthesis of highly substituted pyridines like this compound typically begins with a less complex pyridine derivative. A plausible and strategic precursor is 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), which possesses the necessary carbon skeleton. wikipedia.org The initial challenge is to activate the pyridine ring for further substitution.

A common and effective strategy for activating the pyridine ring towards electrophilic substitution is N-oxidation. Treating the starting pyridine with an oxidizing agent forms the corresponding pyridine N-oxide. This modification is crucial because it alters the electronic properties of the ring:

It increases electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.

The N-oxide group can later be removed (deoxygenated) to restore the pyridine ring.

This N-oxidation step is a foundational tactic in the synthesis of many complex pyridine derivatives, setting the stage for the introduction of further substituents.

With the methyl groups already in place by starting with 2,3,5-trimethylpyridine, the primary challenge is the regioselective introduction of a chlorine atom at the 4-position. Direct chlorination of pyridine is often difficult and unselective. A more controlled approach involves the functionalization of the activated pyridine N-oxide intermediate.

A well-documented pathway for introducing a substituent at the 4-position involves nitration followed by nucleophilic substitution. patsnap.com

Nitration : The 2,3,5-trimethylpyridine-N-oxide is treated with nitric acid to introduce a nitro group (-NO₂) at the 4-position.

Nucleophilic Substitution : The nitro group at the 4-position is a good leaving group. Reacting the 4-nitro intermediate with a source of chloride, such as concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂), replaces the nitro group with a chlorine atom. patsnap.comgoogle.com This yields the key precursor, 4-chloro-2,3,5-trimethylpyridine-N-oxide .

Deoxygenation : The N-oxide is then deoxygenated, for example using phosphorus trichloride (B1173362) (PCl₃), to yield 4-chloro-2,3,5-trimethylpyridine . patsnap.com

This multi-step sequence provides a reliable method for obtaining the required 4-chloro-3,5-dimethyl substitution pattern on a pyridine ring that also contains a methyl group at the 2-position, primed for the next transformation.

Reaction Step Reagents Intermediate/Product Reference
N-OxidationOxidizing Agent (e.g., H₂O₂)2,3,5-Trimethylpyridine-N-oxide
NitrationNitric Acid (HNO₃)4-Nitro-2,3,5-trimethylpyridine-N-oxide
ChlorinationHydrochloric Acid (HCl)4-Chloro-2,3,5-trimethylpyridine-N-oxide patsnap.com
DeoxygenationPhosphorus Trichloride (PCl₃)4-Chloro-2,3,5-trimethylpyridine patsnap.com

The final key transformation is the formation of the carboxylic acid group at the 2-position of the pyridine ring, which defines the compound as a picolinic acid derivative. This is typically achieved by the oxidation of the methyl group at the C2-position.

A highly analogous and documented procedure is the synthesis of 4-chloro-2-picolinic acid from 4-chloro-2-picoline (4-chloro-2-methylpyridine). google.com In this process, the methyl group is oxidized using a strong oxidizing agent.

Oxidation : The precursor, 4-chloro-2,3,5-trimethylpyridine , is treated with an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in water. google.com This reaction selectively converts the methyl group at the 2-position into a carboxylic acid, yielding the final product, This compound . The methyl groups at the 3- and 5-positions are less reactive towards oxidation in this context.

This oxidation step completes the synthesis, transforming the carefully prepared chlorinated and methylated pyridine precursor into the target picolinic acid.

Process Optimization and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on optimizing reaction conditions to improve yields, reduce waste, and employ more environmentally benign methods. These principles are highly relevant to the multi-step synthesis of complex molecules like this compound.

Recent research has focused on developing novel catalysts to improve the efficiency and sustainability of synthesizing pyridine derivatives. While direct catalytic routes to this compound are not prominent, innovations in related syntheses highlight potential avenues for optimization.

Metal-Organic Frameworks (MOFs) : MOFs have been explored as highly efficient heterogeneous catalysts for producing picolinate (B1231196) and picolinic acid derivatives through multi-component reactions. These porous materials offer high stability and large surface areas, facilitating reactions at ambient temperatures.

Nanomagnetic Catalysts : Retrievable nanomagnetic catalysts have been successfully used for the one-pot synthesis of terpyridines, which are structurally related to picolinic acids. These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst reuse, which aligns with green chemistry principles.

Catalyst Type Example Application Key Advantages
Metal-Organic Framework (MOF)Synthesis of picolinate derivativesHigh efficiency, mild reaction conditions (ambient temperature)
Nanomagnetic CatalystSynthesis of terpyridinesEasy separation and catalyst recycling, often used in solvent-free conditions

Reducing the environmental impact of chemical synthesis is a critical goal, addressed through careful solvent choice and waste reduction strategies.

Solvent Selection : The choice of solvent can significantly impact the environmental footprint of a synthesis. Green chemistry encourages the use of safer solvents or, where possible, solvent-free conditions. Research into synthesizing pyridine derivatives has explored mechanochemical grinding and solvent-free reactions under heating, which eliminate the need for potentially hazardous organic solvents and simplify product work-up.

Implementing these green chemistry approaches can lead to more sustainable, cost-effective, and safer manufacturing processes for this compound and its precursors.

Yield Enhancement and Purity Control

The efficient synthesis of this compound relies on careful optimization of reaction conditions to maximize yield and ensure high purity of the final product. Key strategies involve the management of the primary synthetic steps: the oxidation of the precursor, 3,5-lutidine, and the subsequent chlorination of the resulting picolinic acid.

Chlorination Step: The regioselective chlorination at the 4-position of the 3,5-dimethylpicolinic acid ring presents a significant challenge. Direct chlorination of picolinic acid can be difficult and may result in a mixture of chlorinated and unchlorinated products. One approach involves the in situ generation of the acid chloride with reagents like thionyl chloride, which can also facilitate ring chlorination, as has been observed in the synthesis of 4-chloro-N-alkyl-N-phenylpicolinamides. nih.gov

Purification Strategies: High purity of this compound is typically achieved through a combination of techniques. After the synthesis, the crude product is often subjected to the following purification methods:

Crystallization: This is a fundamental method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For picolinic acids, solvents such as ethanol (B145695), water, or mixtures thereof are often employed. google.commdpi.com The process can be repeated (recrystallization) to achieve higher purity.

Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group, the compound can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified picolinic acid.

Chromatography: For challenging separations or to achieve very high purity, column chromatography using silica (B1680970) gel is an effective technique. mdpi.com A suitable eluent system, typically a mixture of a polar and a non-polar solvent, is used to separate the target compound from impurities based on their differential adsorption to the stationary phase. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification. mdpi.com

The table below summarizes key parameters and their impact on yield and purity during the synthesis of this compound.

ParameterEffect on YieldEffect on PurityNotes
Oxidant Stoichiometry Insufficient oxidant leads to incomplete conversion and lower yield. Excess may cause over-oxidation and degradation.Unreacted starting material and byproducts will contaminate the product.Careful, often portion-wise, addition of the oxidant is recommended.
Reaction Temperature Higher temperatures can increase reaction rates but may also promote side reactions and decomposition, lowering the yield.Can lead to the formation of thermal degradation byproducts.Optimal temperature must be determined experimentally for each step.
Chlorinating Agent The choice and amount of chlorinating agent will determine the efficiency of the chlorination step.Can result in over-chlorination or a mixture of isomers if not selective.Reagents like thionyl chloride or N-chlorosuccinimide are potential options.
Purification Method Each purification step (e.g., crystallization, chromatography) will have an associated loss of material, impacting the final isolated yield.Multiple purification steps generally lead to higher purity.A combination of methods is often necessary to achieve high purity.

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs and structurally related compounds of this compound allows for the exploration of structure-activity relationships and the development of new chemical entities with tailored properties. These synthetic efforts focus on systematic modifications of the core structure, the preparation of isomers, and the derivatization of the carboxylic acid group.

Systematic Structural Modifications

Systematic structural modifications of this compound can be achieved by altering the substituents on the pyridine ring. This can involve replacing the chloro group at the 4-position with other functionalities or modifying the methyl groups at the 3- and 5-positions.

One common approach is the nucleophilic aromatic substitution of the 4-chloro group. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the chloride by various nucleophiles. For example, reaction with alkoxides, amines, or thiols can introduce new ether, amino, or thioether linkages at the 4-position.

Another strategy involves the modification of the methyl groups. While direct functionalization of the methyl groups can be challenging, they can be altered at an earlier stage of the synthesis, for instance, by starting with precursors other than 3,5-lutidine that bear different alkyl or functionalized side chains.

The following table provides examples of potential structural modifications and the synthetic approaches to achieve them.

Target AnalogSynthetic StrategyKey Reagents
4-Methoxy-3,5-dimethylpicolinic acidNucleophilic aromatic substitutionSodium methoxide
4-(Phenylamino)-3,5-dimethylpicolinic acidBuchwald-Hartwig aminationAniline, Palladium catalyst, Ligand
3,5-Dimethyl-4-(phenylthio)picolinic acidNucleophilic aromatic substitutionSodium thiophenoxide
4-Chloro-3-(bromomethyl)-5-methylpicolinic acidRadical bromination of the methyl groupN-Bromosuccinimide (NBS), Radical initiator

Synthesis of Isomers and Positional Variants

The synthesis of isomers and positional variants of this compound is crucial for understanding the impact of substituent placement on the compound's properties. This involves synthesizing picolinic acids where the chloro and methyl groups are arranged differently on the pyridine ring.

The general synthetic approach involves starting with the appropriately substituted lutidine or picoline precursor and then carrying out oxidation and chlorination steps, where the order of these steps is determined by the desired regiochemistry. For instance, to synthesize 6-chloro-3,5-dimethylpicolinic acid, one might start with 3,5-lutidine, oxidize it to 3,5-dimethylpicolinic acid, and then attempt a regioselective chlorination at the 6-position, although this can be challenging due to the directing effects of the existing substituents.

Alternatively, a more controlled synthesis may involve building the pyridine ring from acyclic precursors, which allows for precise placement of the substituents.

The table below outlines the synthesis of some positional isomers.

IsomerPotential PrecursorSynthetic Outline
6-Chloro-3,5-dimethylpicolinic acid3,5-Lutidine1. Oxidation to 3,5-dimethylpicolinic acid. 2. Regioselective chlorination.
4-Chloro-2,5-dimethylnicotinic acid2,5-Lutidine1. Oxidation to 2,5-dimethylnicotinic acid. 2. Chlorination.
5-Chloro-3,4-dimethylpicolinic acid3,4-Lutidine1. Oxidation to 3,4-dimethylpicolinic acid. 2. Regioselective chlorination.

Preparation of Picolinic Acid Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of ester and amide derivatives. These derivatives are often synthesized to modulate properties such as solubility, stability, and biological activity.

Esterification: Esters of this compound can be prepared through several standard methods. commonorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com

Fischer Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This method is effective for simple, unhindered alcohols.

Reaction with Alkyl Halides: The carboxylate salt of the picolinic acid, formed by reaction with a base, can be reacted with an alkyl halide to form the corresponding ester.

Coupling Reagent-Mediated Esterification: For more hindered alcohols or under milder conditions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the ester formation. researchgate.net

Amidation: The synthesis of amides from this compound typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. nih.gov

Acid Chloride Method: The carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with the desired amine to form the amide. nih.govnih.gov

Coupling Reagents: Similar to esterification, coupling reagents such as DCC, EDC, or phosphonium (B103445) salts can be used to directly couple the carboxylic acid with an amine, avoiding the need to isolate the acid chloride. nih.gov

The following table illustrates the synthesis of representative ester and amide derivatives.

DerivativeDerivative TypeSynthetic MethodKey Reagents
Methyl 4-chloro-3,5-dimethylpicolinateEsterFischer EsterificationMethanol (B129727), Sulfuric Acid
Ethyl 4-chloro-3,5-dimethylpicolinateEsterAcid Chloride Method1. Thionyl chloride 2. Ethanol
N-Phenyl-4-chloro-3,5-dimethylpicolinamideAmideCoupling Reagent MethodAniline, EDC, HOBt
4-Chloro-3,5-dimethyl-N-(2-propyl)picolinamideAmideAcid Chloride Method1. Oxalyl chloride 2. Isopropylamine

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton and Carbon-13 NMR are fundamental techniques for the structural analysis of 4-Chloro-3,5-dimethylpicolinic Acid. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous structures, such as picolinic acid and other substituted pyridines. chemicalbook.comlibretexts.orgumsl.edu

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton, the two methyl groups, and the carboxylic acid proton. The single aromatic proton at the C-6 position is expected to appear as a singlet in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the adjacent nitrogen atom. The two methyl groups at the C-3 and C-5 positions are likely to be magnetically equivalent, giving rise to a single, more intense singlet in the upfield region, estimated to be around 2.3-2.7 ppm. The acidic proton of the carboxylic group is expected to produce a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be highly dependent on the solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region, likely between 165 and 175 ppm. The aromatic carbons of the pyridine (B92270) ring would appear in the range of 120-160 ppm. The carbon bearing the chlorine atom (C-4) and the carbon attached to the carboxylic acid group (C-2) are expected to be significantly influenced by these electron-withdrawing substituents. The carbons attached to the methyl groups (C-3 and C-5) and the remaining aromatic carbon (C-6) will also have distinct chemical shifts. The methyl carbons are anticipated to resonate in the upfield region, typically between 15 and 25 ppm.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-68.0 - 8.5Singlet
-CH₃ (at C-3 & C-5)2.3 - 2.7Singlet
-COOH> 10Broad Singlet

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165 - 175
C-2148 - 155
C-4145 - 152
C-6135 - 142
C-3, C-5130 - 138
-CH₃15 - 25

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly useful. An HSQC experiment would correlate the proton signals with the directly attached carbon atoms, confirming the assignments made from the 1D spectra. The HMBC experiment, on the other hand, reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity of the different functional groups. For instance, correlations between the methyl protons and the aromatic carbons would definitively place the methyl groups on the pyridine ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom would be sensitive to the substitution pattern on the ring and could be used to compare with other pyridine derivatives. chemicalbook.com

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, the substituted pyridine ring, and the carbon-chlorine bond. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band typically in the range of 1700-1730 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the fingerprint region, typically between 550 and 850 cm⁻¹, though its intensity can be variable. scirp.orgresearchgate.net

Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1730 (strong)
Pyridine RingC=C, C=N Stretch1400 - 1600
Carboxylic AcidC-O Stretch / O-H Bend1210 - 1440
C-ClC-Cl Stretch550 - 850

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The C=O stretch of the carboxylic acid is also expected to be a strong band in the Raman spectrum. The symmetric breathing mode of the pyridine ring, which is often a strong and sharp band, is expected in the region of 990-1050 cm⁻¹. researchgate.netdiva-portal.org The C-Cl stretch may also be observed in the Raman spectrum. Due to the presence of the methyl groups, C-H stretching and bending vibrations will also be present.

Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
Pyridine RingRing Breathing990 - 1050 (strong)
Carboxylic AcidC=O Stretch1700 - 1730
Pyridine RingC=C, C=N Stretch1400 - 1600
C-ClC-Cl Stretch550 - 850

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 185.61 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 185, with an isotopic peak at m/z 187 ([M+2]⁺) with approximately one-third the intensity of the M⁺ peak, which is characteristic for compounds containing one chlorine atom.

The fragmentation of this compound under electron ionization would likely proceed through several pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (–COOH) as a neutral radical, leading to a fragment ion at m/z 140. chemicalbook.comnist.gov Another expected fragmentation is the loss of a chlorine radical, which would result in a fragment ion at m/z 150. Further fragmentation could involve the loss of methyl groups or cleavage of the pyridine ring. The analysis of these fragmentation patterns is critical for confirming the presence and position of the various substituents on the picolinic acid core. nih.govmiamioh.edu

Predicted Mass Spectrometry Fragmentation for this compound

m/zIdentity
185/187[M]⁺ (Molecular Ion)
140[M - COOH]⁺
150[M - Cl]⁺
170/172[M - CH₃]⁺

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. For a molecule like this compound, obtaining a suitable single crystal is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure.

Based on studies of analogous picolinic acid derivatives, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. mdpi.commdpi.com The presence of the carboxylic acid and the pyridine nitrogen allows for the formation of strong hydrogen bonds, which are expected to be a dominant feature in the crystal packing. rsc.orgrsc.org Specifically, O-H···N hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule are highly probable, leading to the formation of supramolecular chains or dimers. rsc.org

The introduction of substituents on the pyridine ring, such as the chloro and dimethyl groups in this compound, is known to influence the crystal packing. nih.gov These groups can affect the planarity of the molecule and introduce other non-covalent interactions, such as C-H···O, C-H···Cl, and π-π stacking interactions, which would further stabilize the crystal lattice. nih.govnih.gov The precise arrangement will dictate the unit cell parameters (a, b, c, α, β, γ) and the space group. For instance, a study on 4-amino-3,5-dichloropyridine (B195902) revealed the formation of supramolecular chains through N-H···N hydrogen bonding, which were further interconnected by offset π-π stacking and halogen-π interactions. nih.gov

A hypothetical data table for the single crystal X-ray diffraction of this compound, based on related structures, is presented below.

Crystal ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7-9
b (Å)~5-7
c (Å)~14-16
β (°)~95-105
Volume (ų)~600-800
Z (molecules/unit cell)4
Key InteractionsO-H···N hydrogen bonding, π-π stacking

This table is predictive and based on data from analogous picolinic acid derivatives.

Powder X-ray diffraction (XRPD) is a powerful technique used to analyze polycrystalline materials. It is particularly useful for phase identification, purity assessment, and studying polymorphism. For this compound, an XRPD pattern would serve as a unique fingerprint for the crystalline solid.

The XRPD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure. By comparing the experimental XRPD pattern with a pattern simulated from single crystal data, the bulk purity of a sample can be confirmed. researchgate.net Furthermore, variable-temperature XRPD can be employed to study phase transitions and the formation of co-crystals or solvates. nih.gov

The expected XRPD pattern for this compound would exhibit a series of sharp peaks, indicative of a well-ordered crystalline material. The exact peak positions would be dependent on the unit cell dimensions determined by SCXRD.

A representative table of expected characteristic XRPD peaks for this compound is provided below.

2θ (°)d-spacing (Å)Relative Intensity (%)
~12.5~7.180
~15.8~5.6100
~20.2~4.460
~25.3~3.590
~28.9~3.175

This table is illustrative and based on general patterns observed for substituted pyridine carboxylic acids.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the aromatic pyridine ring. The presence of the carboxylic acid, chloro, and dimethyl substituents will influence the energy of these transitions and thus the λmax values. Generally, carboxylic acids without extensive conjugation absorb at wavelengths around 210 nm, which is often too low for routine measurement. libretexts.org However, the pyridine ring itself and the substituents will shift the absorption to higher wavelengths.

Studies on picolinic acid and its derivatives show absorption bands in the UV region. researchgate.netresearchgate.net The introduction of a chlorine atom, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima. The electronic spectrum of picolinic acid complexes often shows bands in the 250-300 nm region. researchgate.net For this compound, it is reasonable to predict absorption maxima in a similar range. The solvent used for the analysis can also influence the spectrum due to solvatochromic effects.

An expected UV-Vis absorption data table for this compound in a common solvent like ethanol (B145695) is presented below.

Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π→π*~270-290~5,000 - 15,000

This table is predictive and based on spectroscopic data of related chloropicolinic acids and substituted pyridines. copernicus.org

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used method to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

A DSC thermogram of this compound would provide valuable information about its melting point, heat of fusion, and thermal stability. A sharp endothermic peak would indicate the melting point of the crystalline solid. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline form.

The thermal behavior of picolinic acid and its derivatives has been investigated, showing that they are generally stable solids at room temperature. unesp.brhud.ac.uk The decomposition of these compounds often occurs at elevated temperatures. For this compound, the DSC curve would be expected to show a sharp melting endotherm, followed by an exothermic decomposition at a higher temperature. The presence of impurities or different polymorphic forms would be indicated by a broadening of the melting peak or the appearance of additional thermal events.

A hypothetical data table summarizing the expected thermal properties of this compound from DSC analysis is shown below.

Thermal EventExpected Temperature Range (°C)Description
Melting~150 - 180Sharp endothermic peak
Decomposition> 200Broad exothermic event

This table is predictive and based on the thermal analysis of similar picolinic acid derivatives. unesp.br

Computational and Theoretical Chemistry of 4 Chloro 3,5 Dimethylpicolinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the properties of a molecule from its fundamental electronic structure. rsc.org These calculations can offer a wealth of information about 4-Chloro-3,5-dimethylpicolinic Acid without the need for empirical data.

A primary application of quantum chemistry is the determination of a molecule's electronic structure. This involves calculating the distribution of electrons within the molecule, which governs its chemical behavior. For this compound, this analysis would reveal the influence of the electron-withdrawing chlorine atom and the electron-donating methyl groups on the pyridine (B92270) ring and the carboxylic acid functionality.

Key parameters that would be determined include:

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between them indicates the molecule's kinetic stability and susceptibility to electronic excitation.

Atomic Charges and Electrostatic Potential: These calculations would map the partial charges on each atom, highlighting electrophilic and nucleophilic sites. The electrostatic potential surface would visually represent the charge distribution, indicating regions likely to engage in intermolecular interactions.

Bond Orders and Bond Lengths: Theoretical calculations can predict the strength and length of the covalent bonds within the molecule, offering insights into its stability and the potential for bond cleavage in chemical reactions.

A hypothetical data table illustrating the kind of information that could be obtained is presented below.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and susceptibility to oxidation.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital and susceptibility to reduction.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.2 DA significant dipole moment indicates a polar molecule with potential for strong intermolecular interactions.

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, different spatial arrangements of atoms, or conformations, are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies on other picolinic acid derivatives have shown that substituents on the pyridine ring can significantly influence the orientation of the carboxylic acid group and other side chains. nih.gov For this compound, computational methods could predict the preferred orientation of the carboxylic acid group relative to the pyridine ring, which is crucial for its interaction with other molecules. This would involve mapping the potential energy surface as a function of key dihedral angles.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of a compound. For this compound, these predictions would include:

Infrared (IR) and Raman Spectra: Theoretical calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in IR and Raman spectra. This can help in assigning experimental spectra and understanding the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H and ¹³C) can be calculated and correlated with the electronic environment of each nucleus, aiding in the interpretation of experimental NMR data. mdpi.com

Electronic Spectra (UV-Vis): The energies and intensities of electronic transitions can be predicted, providing insight into the molecule's absorption of ultraviolet and visible light. Studies on substituted picolinic acids have demonstrated how chemical modifications can alter their photophysical properties. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to explore the behavior of a molecule over time, particularly its interactions with a solvent or a biological receptor.

MD simulations can model how this compound would behave in an aqueous solution or within a more complex biological milieu. These simulations track the movements of the solute and solvent molecules, providing insights into:

Solvation Structure: The arrangement of water molecules around the carboxylic acid group, the pyridine nitrogen, and the chlorine and methyl substituents would be revealed, explaining its solubility and how it presents itself for interactions.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the picolinic acid and water molecules can be monitored over time, which is crucial for understanding its behavior in aqueous environments.

If this compound were to be investigated as a potential ligand for a biological target, such as an enzyme or a receptor, MD simulations would be invaluable. Molecular docking studies, which are often a precursor to MD, can predict the preferred binding pose of a ligand within a receptor's active site. pensoft.net

Following docking, MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing:

Binding Stability: Simulations can assess the stability of the predicted binding pose over time, indicating whether the ligand remains securely bound.

Key Intermolecular Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex can be identified and their strengths quantified.

Conformational Changes: MD can show how the binding of the ligand might induce conformational changes in the receptor, which is often a key aspect of biological function.

Table 2: Hypothetical Key Interactions of this compound in a Receptor Binding Site

Interacting Residue of ReceptorType of InteractionAtom(s) of Ligand Involved
ArginineSalt BridgeCarboxylic acid group
TyrosineHydrogen BondPyridine nitrogen
LeucineHydrophobic InteractionMethyl groups
Phenylalanineπ-π StackingPyridine ring

Note: This table is a hypothetical representation of potential interactions and is not based on specific experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For auxin-mimicking herbicides, QSAR is instrumental in designing new, more effective molecules and understanding the structural features essential for their function.

Predictive QSAR models are developed by correlating the structural or physicochemical properties of a series of related compounds, such as picolinate (B1231196) herbicides, with their measured biological activity. Early QSAR studies on auxins often relied on whole-plant bioassays, which, while useful, incorporated complex biological processes like transport and metabolism. nih.gov More recent and refined models utilize data from in vitro assays with purified receptor proteins, allowing for a more direct correlation between chemical structure and receptor binding. nih.gov

For picolinate derivatives, three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully constructed. nih.gov These models provide a significant advantage by considering the three-dimensional properties of the molecules. In a CoMFA study on novel 2-picolinic acid derivatives, a model was generated that showed a strong correlation between the compounds' steric and electrostatic fields and their inhibitory activity on Arabidopsis thaliana root growth. nih.gov The statistical quality of such models is crucial for their predictive power. nih.gov

Table 1: Statistical Parameters for a CoMFA Model of Picolinic Acid Derivatives
ParameterValueDescription
q² (Cross-validated correlation coefficient)0.679Indicates good internal model predictivity (a value > 0.5 is considered acceptable). nih.gov
r² (Non-cross-validated correlation coefficient)0.848Represents the goodness of fit of the model (a value > 0.6 is considered acceptable). nih.gov
F value44.660The Fisher test value, indicating a statistically significant relationship between structure and activity. nih.gov
SEE (Standard Error of Estimate)0.337Measures the quality of the fit; lower values are better. nih.gov
Data derived from a 3D-QSAR study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.gov

The parameters used in QSAR models for auxin mimics are chosen to represent the chemical features that govern their interaction with the auxin receptor complex. In 3D-QSAR approaches like CoMFA, the key parameters are the steric and electrostatic fields of the molecules. nih.gov For a series of novel picolinic acid herbicides, the steric field contributed 62.7% and the electrostatic field contributed 36.3% to the final model, indicating that both the shape and the electronic properties of the molecules are critical for their biological activity. nih.gov These fields are calculated for each molecule in a training set and are used to build a model that can then predict the activity of new, untested compounds. This allows for the rational design of herbicides with potentially enhanced activity or improved crop selectivity.

Molecular Docking Simulations with Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool for understanding how picolinate herbicides, including this compound, interact with their biological targets.

The herbicidal action of synthetic auxins is mediated by their binding to a co-receptor complex composed of a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein. nih.gov While the natural auxin IAA and herbicides like 2,4-D can bind to several members of the TIR1/AFB family, picolinate herbicides exhibit a distinct selectivity. nih.govscielo.br

Research has unequivocally demonstrated that picolinate herbicides preferentially target the AFB5 receptor. nih.govhracglobal.com Genetic studies have shown that mutations in the AFB5 gene confer significant resistance to picolinate auxins like picloram (B1677784), but not to IAA or 2,4-D. nih.gov This specificity is further supported by in vitro binding assays and molecular docking simulations, which show that picolinates selectively bind to the AFB5-Aux/IAA co-receptor complex. nih.govbiorxiv.org Docking analyses of novel picolinate derivatives consistently use AFB5 as the target receptor to predict binding modes and affinities, reinforcing its role as the primary site of action for this class of herbicides. nih.govnih.gov

Molecular docking simulations provide detailed information on the binding affinity and the specific molecular interactions between the herbicide and the receptor. The binding affinity is often expressed as a binding energy (e.g., in kJ/mol), where a more negative value indicates a stronger interaction. nih.gov

Docking studies reveal that the mode of interaction involves the formation of hydrogen bonds and other non-covalent interactions with specific amino acid residues within the auxin-binding pocket of the receptor. For example, a docking analysis of a highly active picolinic acid derivative (compound V-7) with AFB5 predicted a binding energy of -8.59 kJ/mol. nih.gov The simulation showed that this strong binding was stabilized by hydrogen bonds with five amino acid residues: Arg449, Arg482, Arg123, Phe127, and Asp126. nih.gov In contrast, the commercial herbicide picloram was predicted to form hydrogen bonds with only three residues (Arg449, Val485, and Leu450), correlating with its lower calculated binding energy of -6.53 kJ/mol. nih.gov These specific interactions explain the high affinity and selectivity of certain picolinates for the AFB5 receptor.

Table 2: Predicted Binding Energies and Interacting Residues for Picolinates with AFB5 Receptor
CompoundPredicted Binding Energy (kJ/mol)Key Interacting Amino Acid Residues (via Hydrogen Bonds)
Compound V-7 (a novel picolinate)-8.59Arg449, Arg482, Arg123, Phe127, Asp126
Picloram-6.53Arg449, Val485, Leu450
Data from molecular docking analysis of picolinate compounds with the auxin-signaling F-box protein 5 (AFB5). nih.gov

Reaction Mechanism and Pathway Simulations

While extensive computational work has focused on the biological mode of action of picolinate herbicides through receptor binding, detailed information regarding computational simulations of their chemical reaction mechanisms and degradation pathways is not prominently available in the reviewed scientific literature. The synthesis of related compounds, such as 6-pyrazolyl-2-picolinic acids, involves chemical steps like nucleophilic substitution reactions where a chlorine atom on the picolinic acid ring is replaced. nih.gov However, computational simulations modeling the transition states and energy barriers of such reactions for this compound are not widely published. The primary focus of theoretical studies has remained on elucidating the structure-activity relationships and receptor interactions that govern its efficacy as a herbicide.

Article on this compound Cannot Be Generated

Following a comprehensive review of scientific literature and publicly available data, it has been determined that there is insufficient information to generate a scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided.

Extensive searches for research on this particular compound’s herbicidal activity, mode of action, and efficacy have yielded no specific results. While the compound is listed in chemical databases, confirming its existence, there is a notable absence of published studies detailing its biological effects as a herbicide. The requested subsections, such as its specific auxin-mimicking activity, cellular and molecular responses in target plants, impact on hormone pathways, and efficacy profiles against various weed species, require detailed research findings that are not available in the public domain for this exact molecule.

Information is available for the broader class of picolinate and synthetic auxin herbicides, as well as for other structurally related compounds. mdpi.comnih.govnih.govpressbooks.pub However, per the user's strict instructions to focus solely on this compound and not introduce information outside the explicit scope, it is impossible to create the requested content without resorting to speculation or incorrectly applying data from different compounds.

Therefore, to maintain scientific accuracy and adhere to the instructions, the article cannot be written.

Research on Herbicidal Activity and Agrochemical Applications

Efficacy and Selectivity Profiling

Crop Selectivity and Safety Assessment

No public data from field or laboratory studies assessing the crop selectivity or safety of 4-Chloro-3,5-dimethylpicolinic Acid on various plant species could be located. Research on other picolinic acid derivatives, such as aminopyralid (B1667105) or clopyralid, demonstrates that selectivity is highly dependent on the specific chemical structure and the physiology of the exposed plant species. For instance, studies on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives have shown safety in crops like corn, wheat, and sorghum under specific conditions, but this data is not transferable to this compound.

Pre-emergent and Post-emergent Application Studies

There are no available studies detailing the efficacy of this compound when applied either pre-emergence (before weeds sprout) or post-emergence (after weeds have emerged). Herbicidal effectiveness is determined through rigorous testing on various weed species at different growth stages. Research on other novel picolinic acids, such as certain 6-pyrazolyl-2-picolinic acids, has indicated good post-emergence activity against broadleaf weeds like Amaranthus retroflexus and Chenopodium album. However, these findings are specific to the tested compounds and cannot be extrapolated to this compound.

Structure-Activity Relationship (SAR) Investigations

Influence of Substituent Effects on Herbicidal Potency

While no specific Structure-Activity Relationship (SAR) studies for this compound were found, research into the broader picolinic acid class provides general principles. Picolinic acids function as synthetic auxins, and their herbicidal potency is highly influenced by the type and position of substituents on the pyridine (B92270) ring.

For other picolinic acid derivatives, research has shown:

Position 6: Introducing aryl or heterocyclic groups at the 6-position can significantly enhance herbicidal activity compared to a simple chlorine atom as seen in picloram (B1677784).

Positions 3 and 5: Substitutions at these positions can modulate the molecule's binding affinity to auxin receptors and its metabolic stability within the plant. In studies of other derivatives, the presence of chlorine at these positions is common.

Position 4: An amino group at the 4-position is a critical feature for many highly active picolinic acid herbicides.

Without experimental data, the specific influence of the 3,5-dimethyl groups in conjunction with a 4-chloro substituent on the herbicidal potency of the picolinic acid core remains uncharacterized.

Optimization of Molecular Design for Enhanced Activity

The optimization of picolinic acid herbicides often involves modifying the substituents to improve binding to the target auxin receptors, such as the F-box protein TIR1 or other Auxin-Signaling F-box (AFB) proteins. Researchers have successfully enhanced herbicidal activity by replacing the chlorine atom at the 6-position of picloram with various phenyl-substituted pyrazole (B372694) groups, leading to molecules with higher efficacy. This strategy aims to create compounds that bind more effectively to the receptor pocket, a process often guided by molecular docking simulations. There is no evidence in the available literature of such optimization studies being performed on or starting from the this compound scaffold.

Herbicide Resistance Mechanisms

While no instances of weed resistance specifically to this compound have been reported, the mechanisms of resistance to the broader class of picolinic acid herbicides are well-documented. As synthetic auxins, these herbicides are prone to resistance development through two primary pathways.

Emergence and Evolution of Weed Resistance to Picolinic Acid Herbicides

The evolution of weed resistance to picolinic acid herbicides is a significant concern in agriculture. Resistance can emerge through two main types of mechanisms:

Target-Site Resistance (TSR): This occurs due to mutations in the genes that encode the herbicide's target proteins, which for synthetic auxins are typically the AFB receptors. These mutations can alter the herbicide's binding site on the receptor, reducing its effectiveness without compromising the receptor's natural function with endogenous auxin. Different mutations can confer varying levels of resistance to different chemical families of synthetic auxins.

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. These are complex and can include reduced herbicide absorption or translocation within the plant, or more commonly, enhanced metabolic degradation of the herbicide into non-toxic substances. Enzymes such as cytochrome P450s and glutathione (B108866) S-transferases are often implicated in NTSR, and this type of resistance can confer cross-resistance to multiple herbicide groups.

The incidence of resistance to auxinic herbicides has historically been lower than for other herbicide classes, potentially due to the complexity of the auxin signaling pathway and the existence of multiple auxin receptors.

Biochemical and Physiological Basis of Resistance

In the absence of any established herbicidal use or reported instances of weed resistance to this compound, there is no research pertaining to the biochemical and physiological basis of resistance to this specific compound.

Generally, resistance to synthetic auxin herbicides, the class to which picolinic acids belong, can involve several mechanisms. hracglobal.com These can include target-site mutations, where the herbicide's binding protein in the plant is altered, and non-target-site resistance, which often involves enhanced metabolic detoxification of the herbicide by the plant. nih.gov However, without studies on the interaction of this compound with specific plant species, any discussion of resistance mechanisms would be purely speculative and not based on empirical evidence for this compound.

Strategies for Resistance Management and Mitigation

Given that there are no known agrochemical applications of this compound and therefore no reported cases of resistance, specific resistance management and mitigation strategies for this compound have not been developed.

General principles for managing herbicide resistance are well-established and aim to reduce the selection pressure for resistant weed biotypes. ksu.edugov.on.ca These strategies typically include:

Rotation of Herbicides: Utilizing herbicides with different modes of action in successive growing seasons. clemson.educroplife.org.au

Use of Tank Mixtures: Applying a combination of herbicides with different modes of action to control a broader spectrum of weeds and make it more difficult for resistance to evolve.

Integrated Weed Management (IWM): Combining chemical control with cultural, mechanical, and biological weed control methods. clemson.edu

Adherence to Labeled Rates and Timings: Using herbicides according to the manufacturer's instructions to ensure maximum efficacy and minimize the survival of tolerant individuals.

These strategies are broadly applicable to prevent the development of resistance to herbicides in general, but a specific program for this compound cannot be detailed due to the lack of its use as a herbicide. ksu.edugov.on.ca

Environmental Fate and Ecotoxicological Research

Environmental Behavior and Distribution

The environmental behavior of a chemical compound, including its degradation, persistence, and mobility, is determined by its chemical structure and the environmental conditions.

Specific microbial transformation pathways for 4-Chloro-3,5-dimethylpicolinic acid have not been documented in the available literature. However, for many pesticides, microbial degradation is a key process in their environmental dissipation. Soil microorganisms can utilize organic chemicals as a source of carbon and energy, leading to their breakdown. For some chlorinated aromatic compounds, degradation can proceed through pathways involving dechlorination and ring cleavage. The presence of a chlorine atom and methyl groups on the pyridine (B92270) ring of this compound may influence its susceptibility to microbial attack.

In aqueous environments, photodegradation can also be a significant degradation pathway for some chemical compounds, especially in the presence of substances that can generate hydroxyl radicals. For instance, the degradation of the biocide 4-chloro-3,5-dimethylphenol (B1207549) has been studied in aqueous solutions using advanced oxidation processes like UV/Ozone, which lead to its mineralization. nih.govceon.rs While this is a different compound, it highlights a potential abiotic degradation pathway for chlorinated aromatic structures.

The persistence and mobility of a chemical in the environment are crucial factors in assessing its potential for long-range transport and contamination of water resources. Persistence is often described by the half-life of the compound in different environmental matrices (soil, water), while mobility is related to its partitioning behavior between soil/sediment and water.

There is no specific data on the persistence and mobility of this compound. For organic compounds, mobility is often inversely related to its organic carbon-water (B12546825) partition coefficient (Koc). Compounds with low Koc values are generally more mobile in soil and have a higher potential to leach into groundwater. The picolinic acid functional group suggests that this compound is likely to be a weak acid, and its mobility in soil would be pH-dependent. At higher pH values, it would be more anionic and thus more mobile.

The potential for a chemical to volatilize from soil or water surfaces and be transported in the atmosphere depends on its vapor pressure and Henry's Law constant. No specific data on these properties for this compound are available. Generally, compounds with low vapor pressure and high water solubility have a lower potential for volatilization.

Ecotoxicity Assessment

Specific studies on the toxicity of this compound to non-target terrestrial and aquatic vascular plants are not available in the public domain. However, as a picolinic acid derivative, it belongs to a class of compounds known for their herbicidal activity. Picolinic acid herbicides are typically synthetic auxins that can cause uncontrolled and disorganized plant growth at very low concentrations, leading to plant death. Therefore, it is plausible that this compound could exhibit phytotoxicity to non-target broadleaf plants. Herbicides can have various sublethal effects on non-target plants, including impacts on reproduction, such as delayed flowering and reduced seed production. au.dk

The following table summarizes the potential effects of herbicides on non-target plants, which may be relevant for assessing the risks of this compound.

Potential Effect Description
Phytotoxicity Inhibition of growth, chlorosis, necrosis, and mortality of sensitive plant species.
Reproductive Effects Delayed flowering, reduced flower and seed production, and reduced seed viability. au.dk
Community Shifts Changes in plant species composition and diversity in exposed ecosystems. researchgate.net

High concentrations of chloride in the soil have been shown to affect indigenous microbial communities. nih.gov The application of some herbicides can lead to changes in the abundance of different microbial taxa, potentially altering soil ecosystem functions. For example, some studies have shown that while recommended doses of certain herbicides may not significantly harm the soil microbial community, higher doses can lead to increased respiration, changes in microbial biomass, and altered enzymatic activities. nih.govresearchgate.net The presence of a chlorinated aromatic structure in this compound suggests that its impact on soil microbial communities warrants investigation.

The following table outlines potential impacts of pesticides on soil microorganisms.

Potential Impact Description
Inhibition of Microbial Activity Reduction in microbial respiration, enzyme activity, and nutrient cycling processes.
Shifts in Microbial Community Structure Changes in the relative abundance of different microbial groups, potentially favoring pesticide-tolerant or degrading species. nih.govresearchgate.net
Effects on Soil Fauna Indirect effects on soil invertebrates that rely on microbial communities for food.

Bioaccumulation Potential and Trophic Transfer

There is currently no specific data available in peer-reviewed literature regarding the bioaccumulation potential or trophic transfer of this compound.

To assess these parameters, studies would need to be conducted to determine the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Magnification Factor (TMF) for this specific compound in various aquatic and terrestrial organisms. Such studies are crucial for understanding whether the compound is likely to accumulate in living tissues and be transferred up the food chain, potentially posing a risk to higher-level consumers. Without experimental data, any assessment of its bioaccumulation behavior remains speculative.

Photodegradation and Hydrolysis Studies

Specific experimental data on the photodegradation and hydrolysis of this compound are not available in the public domain.

Generally, the environmental persistence of picolinic acid herbicides is influenced by their susceptibility to breakdown by light (photodegradation) and water (hydrolysis). For instance, studies on other picolinic acid derivatives have shown that factors such as pH, water clarity, and the presence of photosensitizing substances can affect the rate of photodegradation. Similarly, hydrolysis rates can vary depending on the pH and temperature of the surrounding medium. To ascertain the environmental persistence of this compound, dedicated studies determining its half-life under various simulated environmental conditions are necessary.

Environmental Risk Assessment Methodologies

A formal environmental risk assessment specifically for this compound has not been published.

The methodology for such an assessment would typically involve a tiered approach. The initial tier would involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) for a range of relevant organisms (e.g., algae, invertebrates, fish, and terrestrial plants). PECs are estimated based on application rates, environmental fate properties (like persistence and mobility), and the characteristics of the receiving environment. PNECs are derived from ecotoxicological data, incorporating safety factors to account for uncertainties. If the initial risk assessment indicates a potential for adverse effects, higher-tier studies, such as mesocosm or field studies, would be required to provide a more realistic evaluation of the risks under natural conditions.

Development of Analytical Methods for Environmental Monitoring

While general analytical methods exist for the detection of picolinic acid herbicides in environmental matrices, specific methods validated for the quantification of this compound are not described in the available literature.

The development of such methods is a prerequisite for any meaningful environmental monitoring program. Typically, methods for analyzing picolinic acid herbicides in samples like soil and water involve extraction of the analyte, clean-up of the extract to remove interfering substances, and subsequent quantification using chromatographic techniques.

Table of Analytical Techniques for Picolinic Acid Herbicides:

Analytical TechniqueDescriptionApplicability to this compound
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization is often required for polar compounds like picolinic acids to increase their volatility.Potentially applicable after derivatization, but a specific method needs to be developed and validated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A highly sensitive and selective method for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. It is often the method of choice for modern pesticide residue analysis.Highly suitable for direct analysis without derivatization. Method development would involve optimizing chromatographic separation and mass spectrometric detection parameters.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) A less sensitive but more common chromatographic technique. Its applicability depends on the compound's ability to absorb UV light.Potentially applicable, but may lack the sensitivity and selectivity required for trace-level environmental monitoring compared to mass spectrometric methods.

The development and validation of these analytical methods for this compound are essential for determining its presence and concentration in the environment, which is a fundamental component of understanding its fate, exposure, and potential risks.

Derivatives and Conjugates of 4 Chloro 3,5 Dimethylpicolinic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid group of 4-Chloro-3,5-dimethylpicolinic acid is the primary site for derivatization to form esters and amides. These reactions are fundamental in medicinal chemistry for modifying a compound's polarity, solubility, and metabolic stability.

Ester Synthesis: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using a coupling agent. For a compound like this compound, transesterification is another viable method, where its methyl or ethyl ester is reacted with a higher-boiling-point alcohol in the presence of a catalyst, such as a tetraalkyl titanate, to yield a different ester. google.com The conversion can also be achieved under mild conditions by forming an active ester in situ using reagents like 4,5-dichloro-1,2,3-dithiazolium chloride before the addition of the alcohol. thieme-connect.de

Amide Synthesis: Amide derivatives are formed by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires activating the carboxylic acid with a coupling reagent to facilitate the reaction. A common methodology involves the in situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine, which activate the carboxylic acid to react readily with an amine at room temperature. nih.gov This method is effective for a wide range of carboxylic acids and amines. nih.gov

Characterization: The resulting esters and amides are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure by identifying the chemical shifts and coupling constants of the protons and carbons. Infrared (IR) spectroscopy is employed to verify the presence of the characteristic ester (C=O stretch around 1735 cm⁻¹) or amide (C=O stretch around 1650 cm⁻¹) functional groups. Mass spectrometry is used to confirm the molecular weight of the new derivative.

Table 1: Synthesis and Characterization of Potential Derivatives

Derivative Type Potential Synthesis Method Key Characterization Techniques
Methyl Ester Fischer Esterification with methanol (B129727) and acid catalyst ¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Ethyl Ester Reaction with ethanol (B145695) using a coupling agent ¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Benzyl Amide Coupling with benzylamine (B48309) using an activating agent nih.gov ¹H NMR, ¹³C NMR, IR, Mass Spectrometry
Amino Acid Conjugate Peptide coupling with an amino acid ester nih.gov ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Investigation of Prodrug Strategies

A prodrug is an inactive or less active compound that is metabolized in vivo into its active form. This strategy is widely used to overcome issues such as poor solubility, low bioavailability, and instability. nih.gov The ester derivatives of this compound are prime candidates for prodrug development.

By converting the polar carboxylic acid group into a less polar ester, the molecule's lipophilicity is increased, which can enhance its ability to cross cell membranes. Once absorbed, the ester can be hydrolyzed by endogenous esterase enzymes in the blood or target tissues to release the active parent carboxylic acid. This approach has been successfully applied to deliver drugs to specific sites, such as the eye. For instance, ester analogues of a complex phenol (B47542) were developed as prodrugs to improve the concentration of the active compound at the back of the eye after topical administration. nih.gov The rate of hydrolysis is a critical factor and can be fine-tuned by selecting different types of alcohols for the ester to ensure the active drug is released at an appropriate rate. nih.gov

Development of Metal Complexes and Coordination Compounds

The pyridine (B92270) nitrogen and the carboxylate oxygen of this compound make it an excellent chelating ligand for a variety of metal ions. The resulting coordination compounds often exhibit unique structural, electronic, and biological properties distinct from the free ligand.

The synthesis of metal complexes typically involves reacting this compound (or its deprotonated carboxylate form) with a metal salt (e.g., chlorides or nitrates) in a suitable solvent, often with gentle heating. researchgate.net The stoichiometry of the reactants and the reaction conditions can influence the final structure of the complex.

Structural characterization is crucial for understanding the coordination environment of the metal ion.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center. bohrium.com

Spectroscopic Techniques: IR spectroscopy can confirm the coordination of the carboxylate group to the metal, often indicated by a shift in the C=O stretching frequency. researchgate.net NMR spectroscopy can be used for diamagnetic complexes to elucidate the structure in solution. researchgate.netbohrium.com

Thermal Analysis: Techniques like thermogravimetry (TGA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. researchgate.net

Table 2: Potential Metal Complexes and Their Characterization

Metal Ion Potential Complex Structure Key Structural Characterization Methods
Copper(II) Mononuclear or binuclear complex X-ray Diffraction, IR Spectroscopy, TGA
Zinc(II) Tetrahedral or octahedral geometry X-ray Diffraction, ¹³C NMR, Elemental Analysis researchgate.net
Cobalt(II) Formation of a colored precipitate researchgate.net IR Spectroscopy, Elemental Analysis, TGA
Silver(I) Can form multi-ligand complexes bohrium.com X-ray Diffraction, ¹H NMR, ¹³C NMR

Chelation of a biologically active ligand to a metal ion can significantly enhance its therapeutic potential. mdpi.com This enhancement is often explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. mdpi.com This allows the complex to more easily penetrate the lipid layers of microbial cell membranes. researchgate.net

Conjugation with Biologically Active Molecules

The carboxylic acid functional group allows this compound to be covalently linked, or conjugated, to other biologically active molecules, such as amino acids, peptides, or other therapeutic agents. This approach aims to create hybrid molecules with novel or improved pharmacological profiles. For example, a study demonstrated that conjugating a different chlorinated acrylic acid with various amino acid esters resulted in compounds that acted as potent inhibitors of a bacterial efflux pump, effectively restoring the activity of an antibiotic. nih.gov

This strategy could be applied to this compound to:

Target specific tissues or cells: Conjugation to a molecule that binds to a specific receptor.

Create dual-action agents: Combining its own potential activity with that of another known drug.

Improve pharmacokinetic properties: Modifying its absorption, distribution, metabolism, and excretion profile.

Exploration of Novel Functional Materials

The functional groups on this compound make it a candidate for incorporation into novel functional materials. The pyridine ring and carboxylate group are common building blocks for metal-organic frameworks (MOFs), which are crystalline materials with porous structures and applications in gas storage, separation, and catalysis. While direct research on this specific molecule for materials science is not widely documented, related chlorinated pyrazole (B372694) derivatives have been used as precursors for developing new energetic materials. rsc.org The presence of chlorine and the aromatic system suggests potential applications in the synthesis of specialized polymers or as a component in co-crystals, where it could form specific intermolecular interactions to create materials with tailored properties. sigmaaldrich.com

Analytical Method Development and Validation

Chromatographic Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of 4-chloro-3,5-dimethylpicolinic acid. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of this compound. This method separates compounds based on their hydrophobicity. For a compound like this compound, a C18 column is typically the stationary phase of choice.

A specific HPLC method for the fluorometric determination of the related compound, picolinic acid, in human serum involves separation on a Capcell Pak C18 column. nih.gov The mobile phase consists of a sodium phosphate (B84403) solution adjusted to a specific pH, containing zinc acetate (B1210297) and trimethylamine. nih.gov Post-column, the effluent is irradiated with ultraviolet light to induce fluorescence, which is then measured for quantification. nih.gov The detection limit for this method was found to be 0.30 picomoles. nih.gov

For mass spectrometry compatible applications, acids like phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The development of a rapid and simple HPLC method for a similar compound, 4-chloro-3-methylphenol, utilized water as the extraction solvent and achieved a limit of quantification (LOQ) of 62.5 ng·mL⁻¹ and a limit of detection (LOD) of 20 ng·mL⁻¹. affinisep.com

Table 1: Illustrative HPLC Parameters for Picolinic Acid Analysis

ParameterValueReference
Column Capcell Pak C18 nih.gov
Mobile Phase 0.1 mol/L sodium phosphate (pH 3.0), 3.0 mmol/L zinc acetate, 3.5 mmol/L trimethylamine nih.gov
Flow Rate 0.8 mL/min nih.gov
Detection Fluorescence (Ex: 336 nm, Em: 448 nm) after UV irradiation nih.gov
Retention Time 6.5 min nih.gov
Detection Limit 0.30 pmol nih.gov

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity, making it a valuable tool for the confirmation and quantification of this compound. However, due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.

A common derivatization technique for acidic herbicides is esterification to their methyl esters. americanlaboratory.com This can be achieved using reagents such as methanol (B129727) with hydrochloric acid. americanlaboratory.com An alternative one-step derivatization procedure for a structurally related compound involved the use of N-methyl-bis-trifluoroacetamide (MBTFA), which significantly reduced analysis time and improved detection limits. nih.gov

The GC-MS analysis itself involves separating the derivatized analyte on a capillary column, followed by ionization and detection by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, ensuring accurate identification. For the analysis of genotoxic impurities in active pharmaceutical ingredients, a robust GC-MS method was developed with a limit of quantitation as low as 0.08 ppm. nih.gov

Table 2: Example GC-MS Derivatization and Analysis Parameters for Acidic Herbicides

StepMethod/ReagentDetailsReference
Extraction Liquid-Liquid ExtractionMethylene (B1212753) chloride from acidified aqueous samples. americanlaboratory.com
Derivatization Methanol EsterificationAddition of methanol and hydrochloric acid to the extract. americanlaboratory.com
Analysis GC-MSIdentification based on retention time and mass spectra of methyl esters. americanlaboratory.com
Alternative Derivatization TrifluoroacylationOne-step procedure using N-methyl-bis-trifluoroacetamide (MBTFA). nih.gov

Electrochemical Methods

Electrochemical methods present a promising alternative for the detection of this compound, offering potential for rapid and portable analysis. These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated by the electrochemical reaction of the analyte.

For carboxylic acids, various electrochemical sensors have been explored. One approach involves the use of thickness-shear-mode acoustic wave sensors coated with crown ethers, which have shown sensitivity to carboxylic acid vapors. nih.gov Another avenue of research is the development of electrochemical sensors based on metal-organic frameworks (MOFs). mdpi.com These materials possess high surface area and tunable properties, which can be leveraged for sensitive and selective detection. While a specific electrochemical sensor for this compound has not been detailed in the reviewed literature, the principles of existing electrochemical sensors for carboxylic acids could be adapted for its detection. google.comnih.gov

Sample Preparation Strategies for Complex Matrices

The successful analysis of this compound from complex matrices such as soil and water is highly dependent on the sample preparation strategy. The goal is to extract the analyte of interest while removing interfering substances.

For soil samples, a common approach involves an initial pretreatment stage which may include drying, sieving to remove large debris, and homogenization. mpbio.comohio.edu Following this, extraction of organic acids can be performed using various solvents. Water and dilute sodium hydroxide (B78521) (100 mM NaOH) have been used to extract both free and bound organic acids from soil. researchgate.net Another method utilizes a 1 M potassium chloride (KCl) solution for extraction prior to HPLC analysis. researchgate.net

In the case of water samples, liquid-liquid extraction (LLE) is a well-established technique. For acidic herbicides, this typically involves acidifying the water sample to a low pH and then extracting the analyte into an organic solvent like methylene chloride. americanlaboratory.com A more advanced and selective method for picolinic acid herbicides is solid-phase extraction (SPE). affinisep.comaffinisep.com Specialized SPE cartridges, such as those based on molecularly imprinted polymers (MIPs), can selectively clean and concentrate picolinic acid derivatives from water and compost, leading to high recovery yields. affinisep.comaffinisep.com

Future Research Directions and Emerging Applications

Sustainable Agriculture and Precision Herbicide Delivery Systems

Controlled-release formulations (CRFs) represent a significant advancement in this field. nih.govnih.gov These systems are designed to release the active herbicide in a slow, sustained manner, which can be modulated by specific environmental triggers. nih.gov The benefits of such systems include:

Reduced Environmental Losses: CRFs can significantly decrease losses due to leaching, surface runoff, evaporation, and premature degradation by microbes or sunlight. nih.govnih.gov

Lower Application Rates: By ensuring the active ingredient is released at a consistent, effective concentration over a longer period, the frequency of application and the total amount of herbicide needed can be reduced. nih.gov

Enhanced Efficacy: Targeted and sustained release can improve weed management outcomes. nih.gov

Nanotechnology is at the forefront of creating these advanced delivery systems. Nano-delivery systems, often termed nanoherbicides, utilize nanostructures to encapsulate the active ingredient. institutoidv.orgmdpi.com These formulations offer several advantages, including improved stability, better adhesion to plant surfaces, and enhanced penetration into plant tissues. mdpi.com

Biodegradable polymers are frequently used as carrier materials in these nanoformulations. Materials such as poly(lactic-co-glycolic acid) (PLGA), chitosan, and alginate can be engineered to form nanocapsules or nanospheres that contain the herbicide. nih.govmdpi.com These biopolymer-based systems are advantageous due to their minimal environmental risk and their ability to degrade naturally over time. frontiersin.orgnih.gov For instance, research on encapsulating the picolinic acid herbicides Imazapic and Imazapyr in chitosan/alginate microspheres demonstrated prolonged herbicidal activity and reduced phytotoxicity to non-target plants. nih.gov

Table 1: Comparison of Conventional vs. Advanced Herbicide Delivery Systems
FeatureConventional FormulationsControlled-Release & Nano-Delivery Systems
Release ProfileRapid, initial burstSlow, sustained, and potentially stimuli-responsive nih.gov
EfficacyProne to losses, requiring higher dosesEnhanced efficacy at lower application rates nih.gov
Environmental ImpactHigher risk of soil and water contamination nih.govReduced leaching, runoff, and non-target effects nih.govmdpi.com
Carrier MaterialsOften inert solvents and surfactantsBiodegradable polymers, clay minerals, nanoparticles nih.gov

Future research in this area will likely focus on creating "smart" delivery systems that can respond to specific triggers in the agricultural environment, such as soil pH, moisture levels, or the presence of particular enzymes secreted by weeds. The application of such technologies to 4-Chloro-3,5-dimethylpicolinic acid could revolutionize its use, aligning it with the goals of a more sustainable and productive agricultural future.

Discovery of Novel Biological Activities Beyond Herbicidal Action

While this compound is recognized for its herbicidal properties, its underlying chemical structure, the picolinic acid core, is a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for the discovery of new therapeutic agents. The strategic placement of chlorine and methyl groups on this scaffold, as seen in this compound, can significantly influence its biological activity.

Research into related heterocyclic compounds has revealed a wide spectrum of pharmacological potential. For example, derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a structurally related heterocyclic scaffold, have been identified as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy. chemicalbook.com This scaffold is a key component of Delgocitinib, a Janus Kinase (JAK) inhibitor approved for the treatment of inflammatory skin disorders. chemicalbook.com Similarly, other picolinic acid derivatives are being investigated as intermediates in the synthesis of treatments for respiratory disorders. google.com

The potential for discovering non-herbicidal biological activities extends to the agricultural field itself. For instance, 3,5-Dichloroanthranilic acid, a compound with structural similarities, has been shown to act as a plant resistance inducer, activating defense mechanisms in crops like barley. mdpi.com This suggests that derivatives of this compound could be explored for roles in enhancing plant immunity, offering a non-pesticidal approach to crop protection.

Future research should involve the systematic screening of this compound and its novel derivatives against a wide range of biological targets. High-throughput screening campaigns could test these compounds against panels of enzymes (e.g., kinases, proteases), receptors, and microbial strains to uncover new bioactivities.

Table 2: Potential Areas for Bioactivity Screening of this compound Derivatives
Potential Therapeutic/Biological AreaRationale and Examples from Related Scaffolds
OncologyRelated chloro-heterocyclic scaffolds act as kinase inhibitors (e.g., PDK1, JAK) for cancer therapy. chemicalbook.com
Anti-inflammatoryThe JAK inhibitor Delgocitinib, used for skin inflammation, is based on a related scaffold. chemicalbook.com
AntimicrobialCopper complexes of nicotinic acid (a related pyridine (B92270) derivative) have shown antimicrobial properties. umsl.edu
Plant HealthStructurally similar compounds like 3,5-Dichloroanthranilic acid can induce disease resistance in plants. mdpi.com

Application in Chemical Synthesis as a Versatile Building Block

The chemical structure of this compound makes it a valuable starting material, or "building block," for the synthesis of more complex molecules. The carboxylic acid group, the chlorine atom, and the pyridine ring itself are all functional handles that can be modified through various organic reactions. This versatility allows chemists to use it as a scaffold to construct a diverse library of new compounds with potentially unique properties.

The synthesis of novel picolinic acid derivatives is an active area of research, particularly for the development of new herbicides. nih.gov However, the synthetic pathways being developed have broader implications. For example, the chlorine atom at the 4-position can be substituted with other functional groups, and the carboxylic acid can be converted into esters, amides, or other moieties. bio-conferences.orgnih.gov These transformations are fundamental in medicinal chemistry for creating analogs of a lead compound to optimize its activity and properties.

Several studies have demonstrated the utility of picolinic acid as a precursor for various derivatives:

Amide Synthesis: Picolinic acid can be coupled with amines to form a wide range of amides, which are of interest in coordination chemistry and for their potential biological activities. nih.gov

Esterification: The carboxylic acid can be readily converted to esters, such as in the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, an important intermediate for small molecule inhibitors of c-Met, a target in cancer therapy. bio-conferences.org

Multi-step Synthesis: Picolinic acids serve as starting points for multi-step reaction sequences to build complex heterocyclic systems. umsl.edu

The future application of this compound as a building block will depend on the exploration of new reactions and the creative combination of existing synthetic methods. Its use as a scaffold could lead to the discovery of novel materials, agrochemicals, and pharmaceuticals.

Advanced Remediation and Detoxification Strategies

The persistence of picolinic acid-based herbicides in the environment, particularly in soil and compost, is a recognized challenge. invasiveplantswesternusa.orgncsu.edu Residues of related compounds like clopyralid and aminopyralid (B1667105) can remain active for extended periods, potentially affecting sensitive crops. invasiveplantswesternusa.orgncsu.edu This has driven research into effective strategies for the remediation and detoxification of contaminated soil and water.

Bioremediation offers a sustainable approach by harnessing the metabolic capabilities of microorganisms to break down herbicides into less harmful substances. nih.gov This process is considered cost-effective and environmentally friendly compared to physical or chemical methods. nih.gov Research in this area focuses on identifying and cultivating specific strains of bacteria or fungi that can efficiently degrade chlorinated picolinic acids. researchgate.net A community-based approach, utilizing the synergistic actions of multiple microbial species, may be more effective than using isolated strains. researchgate.net

Phytoremediation is another promising strategy that uses plants to remove, contain, or degrade contaminants from the environment. ncsu.edu Certain plants are known to take up persistent herbicides from the soil. At the end of the growing season, these plants can be harvested and disposed of, effectively removing the herbicide from the garden or field. ncsu.edu

Advanced Oxidation Processes (AOPs) , such as heterogeneous photocatalysis, are being investigated for the degradation of persistent organic pollutants, including chlorinated herbicides. mdpi.com This technology typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), and UV light to generate highly reactive hydroxyl radicals. mdpi.commdpi.com These radicals can break down the complex chemical structure of herbicides. Studies on the photocatalytic degradation of other chlorinated compounds have shown that this method can lead to complete dechlorination and mineralization of the parent molecule. nih.gov Future research could optimize photocatalytic systems specifically for this compound, potentially leading to efficient water and soil treatment technologies.

Table 3: Overview of Remediation Strategies for Picolinic Acid Herbicides
StrategyMechanismKey Research Directions
BioremediationMicrobial metabolism breaks down the herbicide. nih.govIdentifying novel microbial consortia; 'omics'-based understanding of degradation pathways. researchgate.net
PhytoremediationPlants absorb and accumulate the herbicide from the soil. ncsu.eduScreening for hyper-accumulating plant species; understanding plant uptake mechanisms.
Photocatalysis (AOP)UV light and a catalyst generate radicals that destroy the herbicide. mdpi.comDeveloping more efficient catalysts; scaling up the technology for field applications. mdpi.com

Interdisciplinary Research with Plant Biology and Environmental Science

Understanding the full impact and potential of this compound requires a deeply interdisciplinary approach, bridging the gap between molecular-level chemistry, plant biology, and large-scale environmental science.

Environmental Fate and Transport: A crucial area of research is determining how this compound behaves in the environment. cdc.gov Environmental scientists study its persistence, mobility, and degradation pathways in different environmental compartments like soil, water, and air. epa.govitrcweb.org Key factors influencing its fate and transport include its water solubility, soil adsorption coefficient (Koc), and vapor pressure. cdc.govepa.gov This knowledge is essential for creating accurate exposure models and for developing effective management and remediation strategies. nih.gov

Plant Biology and Mode of Action: At the other end of the spectrum, plant biologists seek to understand how this compound interacts with plants at a molecular level. Picolinic acid herbicides are known to be synthetic auxins. nih.gov However, they bind to a different receptor protein (AFB5) than natural auxins, which explains their specific herbicidal activity. nih.gov Further research into its metabolism within plants can reveal how some species are able to detoxify the compound while others are susceptible. nih.gov Advanced techniques like metabolomics can provide a detailed snapshot of the metabolic pathways that are activated or disrupted in a plant upon exposure, offering deeper insights into its mode of action and potential non-target effects. mdpi.com

The intersection of these fields is where many critical questions lie. For example, how does the environmental fate of the compound influence its bioavailability to different plant species? How do plant metabolic processes, in turn, affect the persistence and form of the herbicide that is returned to the soil? Answering these questions requires collaborative research involving analytical chemists, soil scientists, ecologists, and plant physiologists. This integrated understanding is vital for the sustainable use of this and other agrochemicals and for exploring its broader applications.

Q & A

Q. What are the established synthetic routes for 4-chloro-3,5-dimethylpicolinic acid, and how can reaction conditions be optimized?

The synthesis of structurally related chloro-dimethyl aromatic compounds typically involves halogenation and alkylation steps. For example, 4-chloro-3,5-dimethylphenol derivatives are synthesized via reaction with phosgene (COCl₂) in the presence of a base (e.g., pyridine) to scavenge HCl byproducts . Optimization includes:

  • Temperature control : Maintaining 0–5°C to prevent side reactions.
  • Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.
  • Stoichiometric ratios : A 1:1 molar ratio of phenol to phosgene minimizes excess reagent hazards.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >90% purity .

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

  • pKa prediction : Use the Hammett equation with substituent constants (σ values) for meta-CH₃ (-0.06) and para-Cl (+0.24). For phenolic analogs, the base pKa₀ is 9.92, and ρ = 2.23. Calculated pKa = 9.92 – 2.23(0.24 – 0.06 – 0.06) = 9.70 (experimental: 9.71) .
  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification. LogP can be estimated via octanol-water partitioning assays .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation : NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the auxin-like activity of this compound in plant systems?

  • Hypothesis-driven assays : Compare root elongation inhibition in Arabidopsis thaliana mutants (e.g., tir1/afb auxin receptor mutants) vs. wild-type under controlled light/temperature.
  • Dosage gradients : Test 0.1–100 µM concentrations to establish dose-response curves.
  • Control groups : Include natural auxins (IAA, 4-Cl-IAA) and synthetic analogs (e.g., compound 602-UC) for comparative analysis .
  • Gene expression : Use qPCR to monitor auxin-responsive genes (e.g., DR5::GUS, IAA19) .

Q. How should contradictory data on bioactivity across studies be resolved?

Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Standardizing protocols : Use consistent model organisms (e.g., Arabidopsis or rice), growth media, and application methods (foliar vs. root exposure).
  • Validating purity : Confirm compound stability via LC-MS to rule out degradation products.
  • Meta-analysis : Pool data from multiple studies (e.g., Journal of Experimental Botany ) to identify trends obscured by small sample sizes.

Q. What computational methods are suitable for modeling the interaction of this compound with target proteins?

  • Molecular docking : Use AutoDock Vina to simulate binding to auxin receptors (e.g., TIR1). Parameterize force fields with charges derived from DFT calculations.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR models : Corrogate substituent effects (Cl, CH₃) with bioactivity data from PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.